2',4'-Dimethyl-3-nitrochalcone
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Overview
Description
2’,4’-Dimethyl-3-nitrochalcone is an organic compound belonging to the chalcone family, characterized by the presence of a nitro group and two methyl groups on the aromatic rings. Chalcones are α,β-unsaturated ketones with a wide range of biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,4’-Dimethyl-3-nitrochalcone can be synthesized through an aldol condensation reaction between 2’,4’-dimethylacetophenone and 3-nitrobenzaldehyde. The reaction typically involves the use of a base such as potassium hydroxide in an ethanol solvent under reflux conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2’,4’-Dimethyl-3-nitrochalcone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reagents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nitric acid, sulfuric acid for nitration; halogens for halogenation.
Major Products Formed:
Reduction: 2’,4’-Dimethyl-3-aminochalcone.
Substitution: Various substituted chalcones depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other chalcone derivatives and heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent materials and as a chemical scaffold in organic synthesis.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethyl-3-nitrochalcone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 4’-Chloro-3-nitrochalcone
- 3-Chloro-4’-nitrochalcone
- 4-Methyl-4’-nitrochalcone
- 4’-Acetamido-3-nitrochalcone
Comparison: 2’,4’-Dimethyl-3-nitrochalcone is unique due to the presence of both methyl groups and a nitro group, which can influence its reactivity and biological activity. Compared to other nitrochalcones, it may exhibit different pharmacological properties and chemical behavior due to these substituents .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(11-14)18(20)21/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMZXICDERFSPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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